molecular formula C12H9NO2 B12214891 1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one

1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one

Cat. No.: B12214891
M. Wt: 199.20 g/mol
InChI Key: GDDOEQSZYMBMAZ-ONEGZZNKSA-N
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Description

1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one is an organic compound that features a furan ring and a pyridine ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one typically involves the condensation of 2-furyl aldehyde with 4-pyridyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated alkane chain.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furanyl)-3-(4-pyridyl)-2-propen-1-one: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of furan and pyridine rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO2/c14-11(12-2-1-9-15-12)4-3-10-5-7-13-8-6-10/h1-9H/b4-3+

InChI Key

GDDOEQSZYMBMAZ-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=NC=C2

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=NC=C2

Origin of Product

United States

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